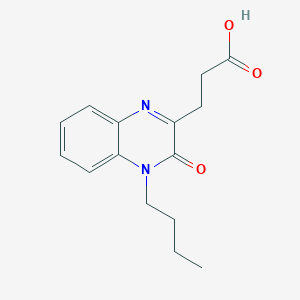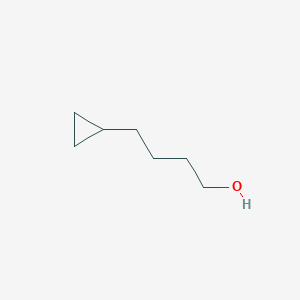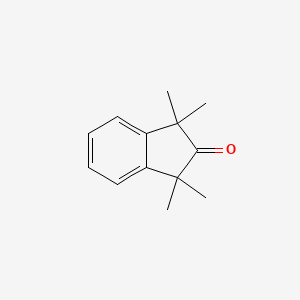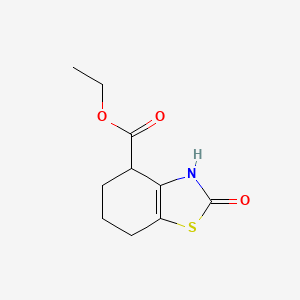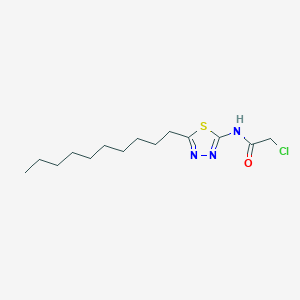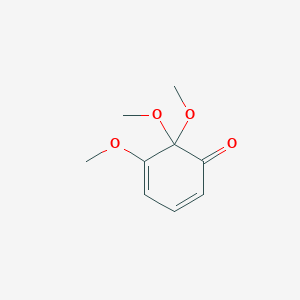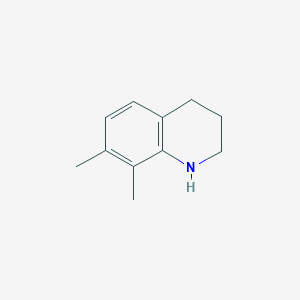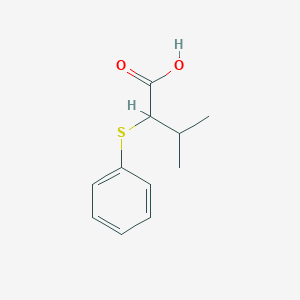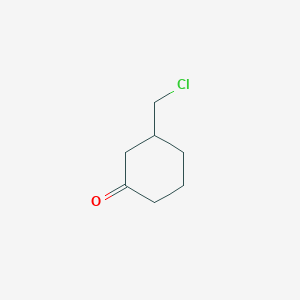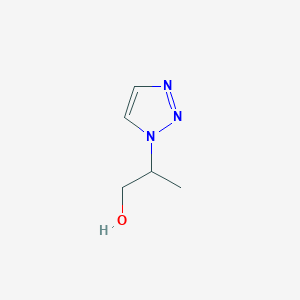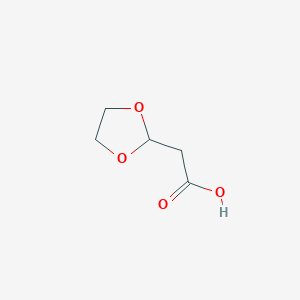
2-(1,3-Dioxolan-2-yl)acetic acid
説明
2-(1,3-Dioxolan-2-yl)acetic acid is a chemical compound . It is a colorless liquid with a strong, fruity, apple-like, slightly green odor . It is not found in nature .
Synthesis Analysis
This compound can be prepared by acetalization of ethyl acetoacetate with ethylene glycol . The process of acetalization involves the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst.Molecular Structure Analysis
The molecular structure of this compound is based on a 1,3-dioxolane ring, which is a heterocyclic acetal . The compound is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a density of 1.084–1.092 at 204 degrees Celsius and a refractive index (n20D) of 1.431–1.435 .科学的研究の応用
Catalytic Condensation Applications
In the context of catalytic applications, the acid-catalyzed condensation of glycerol with benzaldehyde, formaldehyde, and acetone to mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols has been studied. Solid acids were evaluated as catalysts for converting glycerol into these novel platform chemicals, specifically focusing on promoting the formation of [1,3]dioxan-5-ols while suppressing [1,3]dioxolan-4-yl-methanols (Deutsch, Martin, & Lieske, 2007).
Synthesis of Specific Chemical Compounds
The unexpected synthesis of 7-(perfluoroalkyl)-2,3-dihydro-5H-1,4-dioxepin-5-one from [2-(perfluoroalkyl)-1,3-dioxolan-2-yl]acetic acids is notable. A rearrangement mechanism was proposed for the production of this compound, illustrating the chemical versatility of dioxolan-2-yl acetic acids (Villaume, Gérardin-Charbonnier, Thiebaut, & Selve, 2001).
Asymmetric Synthesis
Asymmetric synthesis of 1,2-dioxolane-3-acetic acids, with a focus on the stereoselective opening of oxetanes and conversion to 3-alkoxy-1,2-dioxolanes, has been reported. This synthesis was applied to the creation of several stereoisomers of plakinic acid A, aiding in the configurational assignment of this natural product (Dai, Trullinger, Liu, & Dussault, 2006).
Polymer Production Aid
Perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt, a derivative of dioxolan-2-yl acetic acid, has been assessed for its safety as a polymer production aid in the manufacture of fluoropolymers. This evaluation is crucial for ensuring consumer safety in applications involving food contact materials (Flavourings, 2014).
Protecting Groups for Sugar Derivatives
2-Dichloromethyl-1,3-dioxolan-2-yl orthoesters, derived from reactions involving 2-dichloromethylene-1,3-dioxolane, have been investigated as potential protecting groups for sugar derivatives. These orthoesters offer a new method for creating readily removable protecting groups in sugar chemistry (Özgener & Yüceer, 2002).
Synthesis of Key Intermediates in Clinical Trials
(S)-2-amino-5-[1,3]dioxolan-2-yl-pentanoic acid, a derivative of dioxolan-2-yl acetic acid, is a key intermediate in the synthesis of ACE and NEP inhibitors. An efficient synthetic route for this compound highlights its significance in pharmaceutical research (Cobley, Hanson, Lloyd, Simmonds, & Peng, 2011).
生化学分析
Biochemical Properties
It is known that 1,3-dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol This suggests that 2-(1,3-Dioxolan-2-yl)acetic acid may interact with enzymes, proteins, and other biomolecules involved in these reactions
Cellular Effects
It is known that similar compounds can influence cell function . For example, perfluoro {acetic acid, 2- [ (5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt (C6O4), a compound structurally similar to this compound, was found to have no adverse effects on thyroid cells in vitro . This suggests that this compound may also have effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 1,3-dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol This suggests that this compound may exert its effects at the molecular level through these reactions
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function . For example, perfluoro {acetic acid, 2- [ (5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt (C6O4), a compound structurally similar to this compound, was found to have no adverse effects on thyroid cells in vitro over time . This suggests that this compound may also have long-term effects on cellular function.
特性
IUPAC Name |
2-(1,3-dioxolan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)3-5-8-1-2-9-5/h5H,1-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUTZMFSKYWRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-92-2 | |
| Record name | 2-(1,3-dioxolan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


